3-Hydroxy-3-(2-(2-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one
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Overview
Description
3-Hydroxy-3-(2-(2-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one is a complex organic compound with a unique structure that includes a hydroxy group, a methoxyphenyl group, and a methylindolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of sodium borohydride in methanol at low temperatures to achieve high yields . Another approach includes the use of methanesulfonyl chloride, cesium acetate, and crown ether-18-6 for inversion reactions .
Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve the use of readily available starting materials and reagents, as well as optimized reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-3-(2-(2-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxy and methoxyphenyl groups .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
3-Hydroxy-3-(2-(2-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential effects on cellular processes and pathways . In medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities . In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(2-(2-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyphenyl groups play a crucial role in its binding to target proteins and enzymes, leading to modulation of their activity . This compound may also affect signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-Hydroxy-3-(2-(2-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one include other hydroxyindolinones and methoxyphenyl derivatives . Examples include 3-Hydroxy-2-aryl acrylates and 2-Propenoic acid derivatives .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-7-methyl-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11-6-5-8-13-16(11)19-17(21)18(13,22)10-14(20)12-7-3-4-9-15(12)23-2/h3-9,22H,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPOCILHMWSCOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2)(CC(=O)C3=CC=CC=C3OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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